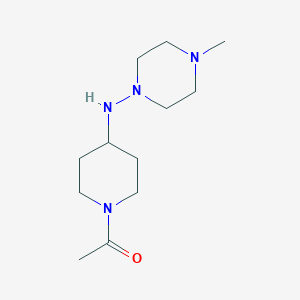
propyl 4-(1-naphthoylamino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-(1-naphthoylamino)benzoate, also known as PNBA, is a chemical compound that has been used in scientific research for various purposes. PNBA is a synthetic cannabinoid that has been found to have potential therapeutic applications due to its ability to interact with the endocannabinoid system.
Mecanismo De Acción
Propyl 4-(1-naphthoylamino)benzoate interacts with the endocannabinoid system by binding to cannabinoid receptors, CB1 and CB2. CB1 receptors are primarily found in the central nervous system, while CB2 receptors are located in immune cells and peripheral tissues. The binding of propyl 4-(1-naphthoylamino)benzoate to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These pathways are involved in the regulation of inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
propyl 4-(1-naphthoylamino)benzoate has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. In addition, propyl 4-(1-naphthoylamino)benzoate has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 4-(1-naphthoylamino)benzoate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and can be used in a variety of assays to study the endocannabinoid system and its role in various diseases. However, one limitation of using propyl 4-(1-naphthoylamino)benzoate in lab experiments is the lack of information on its pharmacokinetics and toxicity. Further studies are needed to determine the optimal dosage and administration route for propyl 4-(1-naphthoylamino)benzoate in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for propyl 4-(1-naphthoylamino)benzoate research, including the investigation of its potential therapeutic applications in cancer, inflammation, and pain. Further studies are also needed to determine the optimal dosage and administration route for propyl 4-(1-naphthoylamino)benzoate in preclinical and clinical studies. In addition, the development of new synthetic cannabinoids with improved pharmacokinetics and reduced toxicity is an area of active research. Finally, the use of propyl 4-(1-naphthoylamino)benzoate in combination with other cannabinoids or chemotherapeutic agents may enhance its therapeutic efficacy and reduce adverse effects.
Métodos De Síntesis
Propyl 4-(1-naphthoylamino)benzoate can be synthesized using a variety of methods, including the reaction of 4-aminobenzoic acid with 1-naphthoyl chloride in the presence of a base, followed by esterification with propyl alcohol. Another method involves the reaction of 4-(1-naphthoylamino)benzoic acid with propyl alcohol in the presence of a dehydrating agent. Both methods have been used to produce propyl 4-(1-naphthoylamino)benzoate with high purity and yield.
Aplicaciones Científicas De Investigación
Propyl 4-(1-naphthoylamino)benzoate has been used in scientific research to investigate the endocannabinoid system and its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and anti-cancer properties. propyl 4-(1-naphthoylamino)benzoate has been used to study the effects of cannabinoids on immune cells, such as T-cells and macrophages, and their role in the regulation of inflammation and cancer.
Propiedades
IUPAC Name |
propyl 4-(naphthalene-1-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-14-25-21(24)16-10-12-17(13-11-16)22-20(23)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQABWXBGSOULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(naphthalene-1-carbonylamino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

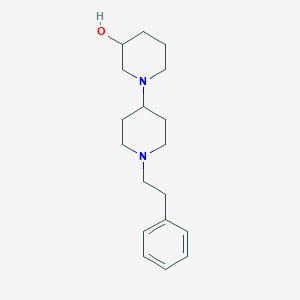
![1-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]-2-propanamine](/img/structure/B5131134.png)
![2,2,4-trimethyl-1-{[(1-methyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5131135.png)
![1-[(2E)-2-methyl-2-buten-1-yl]-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5131142.png)
![5-chloro-4-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]-1,3-thiazol-2-amine](/img/structure/B5131144.png)
![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)pyrrolidine](/img/structure/B5131156.png)
![N-(4-methoxyphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5131163.png)
![N-[4-acetyl-5-(3-pyridinyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5131173.png)
![11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5131178.png)
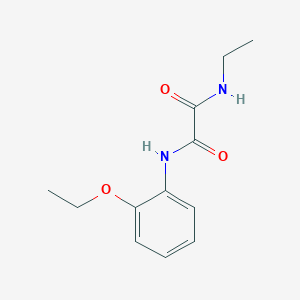
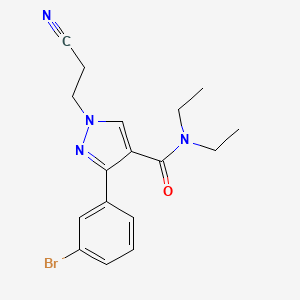
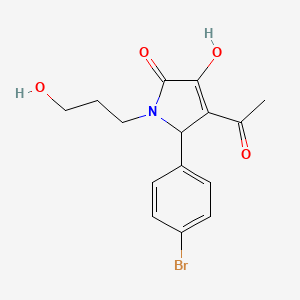
![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
